molecular formula C14H7BrClNO3 B13138701 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione CAS No. 2478-66-2

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione

Cat. No.: B13138701
CAS No.: 2478-66-2
M. Wt: 352.56 g/mol
InChI Key: PCAFKNSZJMUWAG-UHFFFAOYSA-N
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Description

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes amino, bromo, chloro, and hydroxy functional groups attached to an anthracene-9,10-dione core. It is used in a variety of applications, including pharmaceuticals, dyes, and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. The reaction typically requires the use of bromine and chlorine in the presence of catalysts such as sulfuric acid or nitrobenzene at high temperatures (80 to 120 °C) .

Industrial Production Methods: In industrial settings, the compound is often produced using a one-pot process that involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals .

Scientific Research Applications

1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to target topoisomerases and kinases, which are essential for DNA replication and cell division .

Properties

CAS No.

2478-66-2

Molecular Formula

C14H7BrClNO3

Molecular Weight

352.56 g/mol

IUPAC Name

1-amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7BrClNO3/c15-9-10(16)11(17)7-8(14(9)20)13(19)6-4-2-1-3-5(6)12(7)18/h1-4,20H,17H2

InChI Key

PCAFKNSZJMUWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Br)O

Origin of Product

United States

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